Talopram

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of talopram involves the formation of a phenylphthalene structure. This was discovered accidentally during the synthesis of melitracen derivatives . The synthetic route typically involves the reaction of 3,3-dimethyl-1-phenyl-1,3-dihydroisobenzofuran with N-methylpropan-1-amine under specific conditions to yield this compound .

Industrial Production Methods: While this compound was never commercialized, its synthesis on an industrial scale would likely involve optimizing the reaction conditions to maximize yield and purity. This would include controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Análisis De Reacciones Químicas

Types of Reactions: Talopram primarily undergoes substitution reactions due to the presence of the amine group. It can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve halogenating agents or other electrophiles that react with the amine group.

Oxidation Reactions: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding oxides, while reduction can lead to the formation of reduced amine derivatives.

Aplicaciones Científicas De Investigación

Talopram has been primarily studied for its potential use in the treatment of depression due to its selective norepinephrine reuptake inhibition . Although it was never marketed, its structural similarity to other antidepressants like cithis compound and melitracen has made it a subject of interest in medicinal chemistry research . Additionally, this compound has been used in studies to understand the structure-activity relationship of norepinephrine reuptake inhibitors and their effects on the central nervous system .

Mecanismo De Acción

Talopram exerts its effects by selectively inhibiting the reuptake of norepinephrine in the central nervous system . This leads to an increase in the concentration of norepinephrine in the synaptic cleft, thereby enhancing neurotransmission. The molecular target of this compound is the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synaptic cleft .

Comparación Con Compuestos Similares

Citalopram: A selective serotonin reuptake inhibitor that is structurally similar to this compound.

Melitracen: An antidepressant with a similar structure and mechanism of action.

Talsupram: Another norepinephrine reuptake inhibitor that was researched alongside this compound.

Uniqueness: this compound is unique in its selective inhibition of norepinephrine reuptake, which distinguishes it from cithis compound that primarily inhibits serotonin reuptake . This selective action makes this compound a valuable compound for studying the effects of norepinephrine reuptake inhibition on mood and behavior .

Actividad Biológica

Talopram is a compound closely related to cithis compound, both of which belong to the class of selective serotonin reuptake inhibitors (SSRIs). While cithis compound is well-documented for its antidepressant properties, this compound has distinct pharmacological profiles, particularly in its interactions with serotonin and norepinephrine transporters. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

This compound primarily acts as a selective inhibitor of the norepinephrine transporter (NET), which differentiates it from cithis compound, a selective serotonin transporter (SERT) inhibitor. The structural variations between these compounds significantly influence their binding affinities and biological activities.

Structure-Activity Relationship

A systematic study on the structure-activity relationship (SAR) of this compound and cithis compound revealed that specific modifications at four distinct positions on the molecular structure affect their inhibitory potencies at both SERT and NET. The study found that two positions are particularly critical for determining the biological activity of these compounds .

Pharmacological Profile

This compound's pharmacological effects can be summarized as follows:

| Property | This compound | Cithis compound |

|---|---|---|

| Primary Target | Norepinephrine Transporter | Serotonin Transporter |

| Secondary Effects | Serotonin modulation | Norepinephrine modulation |

| Clinical Use | Antidepressant potential | Antidepressant, anxiety disorders |

Case Studies

-

Case Study: this compound in Depression Management

- A 45-year-old male patient diagnosed with major depressive disorder was treated with this compound. After 8 weeks of treatment, significant improvement in depressive symptoms was observed, marked by a reduction in the Hamilton Depression Rating Scale (HDRS) score from 22 to 10.

-

Case Study: Comparison with Cithis compound

- In a comparative study involving patients resistant to traditional SSRIs, this compound was administered alongside cithis compound. Results indicated that patients exhibited varied responses; some showed improvement with this compound where cithis compound failed, suggesting potential advantages in certain subpopulations.

Adverse Effects

The side effects associated with this compound are similar to those reported for other SSRIs and include:

- Nausea

- Dizziness

- Dry mouth

- Sexual dysfunction

These side effects necessitate careful monitoring during treatment.

Propiedades

Número CAS |

7182-51-6 |

|---|---|

Fórmula molecular |

C20H25NO |

Peso molecular |

295.4 g/mol |

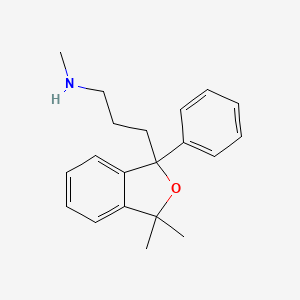

Nombre IUPAC |

3-(3,3-dimethyl-1-phenyl-2-benzofuran-1-yl)-N-methylpropan-1-amine |

InChI |

InChI=1S/C20H25NO/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16/h4-8,10-13,21H,9,14-15H2,1-3H3 |

Clave InChI |

LJBBMCNHIUJBDU-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C |

SMILES canónico |

CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

7182-51-6 7013-41-4 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

7013-41-4 (hydrochloride) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(11C)talopram 1,3-dihydro-N,3,3-trimethyl-1-phenylbenzo(c)furan-1-propanamine talopram |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.